molecular formula C12H18ClN B2629990 4-Methyl-3-phenylpiperidine hydrochloride CAS No. 861020-08-8

4-Methyl-3-phenylpiperidine hydrochloride

Cat. No.: B2629990
CAS No.: 861020-08-8
M. Wt: 211.73
InChI Key: UKMICDKJSLDYHT-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The journey of piperidine scaffolds in medicinal chemistry is a rich and extensive one. This structural motif is found in numerous natural alkaloids and has been a fundamental building block in synthetic medicinal chemistry for over a century. mdpi.com The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a diverse range of pharmacological profiles.

Historically, the therapeutic potential of piperidine derivatives became evident with the development of potent analgesics. painphysicianjournal.com The structural core of many synthetic opioids, for instance, is based on a phenylpiperidine framework. researchgate.net Beyond analgesia, piperidine-containing compounds have been successfully developed as antipsychotics, antihistamines, and agents for managing neurodegenerative diseases. ijnrd.orgnih.gov This historical success has cemented the piperidine scaffold as a highly valuable starting point for the design and synthesis of new drug candidates. The ability to modify the ring's conformation and introduce substituents allows for the fine-tuning of a compound's affinity and selectivity for various biological targets. ajchem-a.com

Rationale for Investigating 4-Methyl-3-phenylpiperidine (B13255906) Hydrochloride as a Research Compound

The specific substitution pattern of 4-Methyl-3-phenylpiperidine hydrochloride, featuring a methyl group at the 4-position and a phenyl group at the 3-position of the piperidine ring, presents a compelling case for its investigation as a research compound. The rationale for its study is rooted in the established structure-activity relationships (SAR) of related substituted piperidines.

Research into 3- and 4-substituted piperidines has revealed that the nature and position of substituents significantly influence their pharmacological activity. nih.gov For instance, the presence of a phenyl group on the piperidine ring is a key feature in many centrally acting agents. wikipedia.org The position of this phenyl group, whether at the 3 or 4-position, can drastically alter the compound's interaction with receptors such as opioid and dopamine (B1211576) receptors. researchgate.net

The addition of a methyl group at the 4-position, in conjunction with a 3-phenyl substituent, introduces a specific stereochemical and conformational profile. This particular arrangement is of interest for exploring its potential to modulate receptor binding and functional activity in novel ways. For example, studies on related 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that substitution at the 3-position can confer pure opioid receptor antagonist properties. nih.gov Therefore, investigating this compound allows researchers to probe the effects of this specific substitution pattern on central nervous system targets. The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is advantageous for in vitro pharmacological studies. ontosight.ai

Overview of Academic Research Trajectories for Novel Piperidine Derivatives

The academic exploration of novel piperidine derivatives is a vibrant and multifaceted field, with several key research trajectories. A significant area of focus is the development of new synthetic methodologies to create highly substituted and stereochemically complex piperidine analogs. mdpi.com These advanced synthetic routes provide access to a wider chemical space, enabling the exploration of more diverse biological activities.

Current research is actively pursuing piperidine derivatives with potential applications in a broad spectrum of therapeutic areas, including:

Neurodegenerative Diseases: Researchers are investigating piperidine-based compounds for their potential to treat conditions like Alzheimer's and Parkinson's disease. ijnrd.org

Oncology: The anti-cancer properties of novel piperidine derivatives are being explored, with some compounds showing promising activity against various cancer cell lines. ijnrd.org

Infectious Diseases: The piperidine scaffold is being utilized in the development of new antibacterial, antifungal, and antiviral agents. ijnrd.org

Pain Management: The quest for safer and more effective analgesics continues to drive research into novel piperidine-based opioids with improved side-effect profiles. longdom.org

The investigation of compounds like this compound fits squarely within these research trajectories. By synthesizing and characterizing such novel derivatives, researchers aim to uncover new lead compounds, refine structure-activity relationships, and ultimately contribute to the development of the next generation of piperidine-based therapeutics. The data generated from these studies, including binding affinities, functional activities, and selectivity profiles, are crucial for advancing the field of medicinal chemistry.

Below is a table summarizing the key research areas for piperidine derivatives:

Research AreaTherapeutic Target/Application
Neuropharmacology Opioid, Dopamine, Serotonin (B10506) Receptors
Oncology Various Cancer Cell Lines
Infectious Diseases Bacterial, Fungal, and Viral Targets
Inflammatory Diseases Anti-inflammatory Pathways

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMICDKJSLDYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 3 Phenylpiperidine Hydrochloride and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of the 4-methyl-3-phenylpiperidine (B13255906) core reveals several potential disconnection strategies. The primary goal is to deconstruct the target molecule into simpler, commercially available, or easily synthesizable starting materials.

A common approach involves disconnecting the C-N bonds, suggesting a cyclization strategy from a linear amino alcohol or amino halide. Another powerful strategy is the disconnection of C-C bonds within the carbocyclic portion of the ring. For a 3,4-disubstituted piperidine (B6355638), key disconnections can be made at the C3-C4 bond or adjacent bonds, often leading back to precursors like substituted pyridines, glutarimides, or acyclic amino esters.

Key Precursors Identified Through Retrosynthetic Analysis:

Substituted Pyridines: Hydrogenation of a corresponding 4-methyl-3-phenylpyridine (B97484) is a direct route. The challenge then becomes the synthesis of the substituted pyridine (B92270) itself.

Acyclic Amino Aldehydes/Ketones: Intramolecular cyclization, such as reductive amination of a 5-amino-3-phenyl-2-hexanone derivative, can form the piperidine ring.

Michael Acceptors and Donors: A conjugate addition (aza-Michael reaction) of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound bearing the phenyl and methyl groups is a viable pathway. nih.gov

Imines and Dienes/Alkynes: Cycloaddition reactions or convergent strategies involving the union of imines with other fragments can assemble the piperidine core. nih.gov

Classical and Modern Synthetic Routes to 4-Methyl-3-phenylpiperidine Hydrochloride

The construction of the 4-methyl-3-phenylpiperidine skeleton can be achieved through various synthetic routes, ranging from traditional multi-step linear sequences to more efficient modern strategies.

Linear syntheses involve the sequential construction of the molecule, step-by-step. A plausible linear approach to 4-methyl-3-phenylpiperidine could start from a pre-existing piperidone. For instance, the synthesis of fentanyl analogues often begins with functionalized piperidones. researchgate.net

A representative linear sequence might involve:

Starting with a suitable 4-piperidone (B1582916) derivative.

Introduction of the phenyl group at the C3 position via an enolate reaction or a related C-C bond-forming reaction.

Introduction of the methyl group at the C4 position, potentially through a Grignard reaction on a ketone intermediate followed by reduction.

Final deprotection and salt formation to yield the hydrochloride.

Another linear approach involves the construction of an acyclic precursor followed by cyclization. For example, the synthesis of cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, a potent analgesic, involved the formation of a Schiff base from methyl 3-methyl-4-oxopiperidinecarboxylate and aniline, followed by reduction, which yielded a mixture of cis and trans isomers. mdma.ch This highlights how linear syntheses can build complexity but may require subsequent separation of stereoisomers.

Convergent syntheses offer greater efficiency by preparing key fragments of the target molecule independently before combining them in a final step. A modern convergent approach for highly substituted piperidines involves the union of aromatic imines, conjugated alkynes, and aldehydes in a two-step process. nih.gov This method allows for the rapid assembly of complex piperidine cores with the potential for establishing multiple stereogenic centers. nih.gov

Another convergent method is the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones, which proceeds through carbene insertion to form η³-allyl ligands that subsequently assemble into the piperidine ring. organic-chemistry.org Such strategies could be adapted to synthesize the 4-methyl-3-phenylpiperidine skeleton by selecting appropriately substituted starting fragments.

Domino and cascade reactions are highly atom-economical processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov These reactions are powerful tools for the rapid construction of complex heterocyclic systems like piperidines.

Examples of such reactions applicable to piperidine synthesis include:

Iridium-catalyzed [5+1] Annulation: This method involves a "hydrogen borrowing" cascade where an iridium(III) catalyst facilitates the reaction between a primary amine and a diol to form the piperidine ring. nih.gov This approach forms two new C-N bonds in a single operation. nih.gov

Radical-Mediated Cyclization: Intramolecular radical cyclization of linear amino-aldehydes, catalyzed by cobalt(II), can produce piperidines in good yields. nih.gov Similarly, radical cascades of 1,6-enynes initiated by triethylborane (B153662) can lead to polysubstituted piperidines. nih.gov

Domino Mannich–Michael Reaction: This reaction can be used to synthesize dehydropiperidinones, which are versatile intermediates for variously substituted piperidine derivatives. cdnsciencepub.com

The table below summarizes various reaction types for piperidine synthesis.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Convergent Synthesis Aromatic Imines, Conjugated Alkynes, AldehydesTwo-step processHighly substituted piperidines nih.gov
[5+1] Annulation Primary Amines, DiolsIridium(III) complexSubstituted piperidines nih.gov
Radical Cyclization Linear Amino-aldehydesCobalt(II) complexPiperidines, Pyrrolidones nih.gov
Domino Mannich-Michael Danishefsky's diene, AldiminesN/AN-substituted dehydropiperidinones cdnsciencepub.com

Stereoselective and Enantioselective Synthesis of this compound

Since 4-methyl-3-phenylpiperidine possesses two stereocenters (at C3 and C4), controlling the relative and absolute stereochemistry is a significant synthetic challenge. This can result in four possible stereoisomers (two pairs of enantiomers: (3R, 4R)/(3S, 4S) and (3R, 4S)/(3S, 4R)).

Modern asymmetric catalysis provides powerful methods for accessing enantioenriched piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a pyridine derivative (phenyl pyridine-1(2H)-carboxylate) furnishes 3-substituted tetrahydropyridines with excellent enantioselectivity. tmc.eduorganic-chemistry.org A subsequent reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines. tmc.eduorganic-chemistry.org This strategy could be adapted by using a 4-methyl-dihydropyridine substrate to install the desired substitution pattern. Asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium(I) catalysts is another effective method for producing chiral piperidines. nih.gov

Systematic synthetic approaches have been developed to access all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates. whiterose.ac.uknih.gov These approaches utilize a combination of pyridine hydrogenation, which often favors cis products, followed by base-mediated epimerization to access the corresponding trans isomers. whiterose.ac.uknih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This is a well-established strategy for the asymmetric synthesis of piperidine alkaloids and their analogues.

Examples of Chiral Auxiliaries in Piperidine Synthesis:

Carbohydrate-Based Auxiliaries: O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine and 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine, have been successfully employed as chiral auxiliaries. researchgate.net These auxiliaries control the diastereoselectivity of nucleophilic additions to corresponding N-functionalized aldimines, leveraging steric and stereoelectronic effects. researchgate.net For example, a domino Mannich–Michael reaction using an arabinopyranosylamine auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Pseudoephedrine: (R,R)- and (S,S)-pseudoephedrine can be used as chiral auxiliaries by forming a chiral amide with a carboxylic acid. wikipedia.org Deprotonation forms a chiral enolate, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity, controlled by the stereodirecting groups on the auxiliary. wikipedia.org

Phenylglycinol-Derived Lactams: Chiral oxazolopiperidone lactams derived from phenylglycinol are versatile scaffolds for the enantioselective synthesis of a wide range of piperidine-containing alkaloids. researchgate.net These systems allow for the stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net

Asymmetric Catalysis Approaches for Piperidine Synthesis

The synthesis of enantiomerically pure substituted piperidines, such as 4-methyl-3-phenylpiperidine, is a significant challenge in medicinal chemistry. Asymmetric catalysis offers powerful strategies to control stereochemistry during the formation of the piperidine ring or its substitution. Various catalytic systems have been developed to afford chiral piperidine derivatives in high enantiomeric excess (ee).

One prominent approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgsnnu.edu.cn This method allows for the enantioselective introduction of aryl groups at the 3-position of the piperidine scaffold. The process typically involves a three-step sequence: partial reduction of a pyridine precursor, followed by the key Rh-catalyzed asymmetric addition of an arylboronic acid, and a final reduction to yield the saturated piperidine ring. acs.orgsnnu.edu.cn This strategy has been successfully applied to generate a variety of enantioenriched 3-arylpiperidines, which are precursors to analogues of the target compound. snnu.edu.cn The choice of chiral ligand is crucial for achieving high enantioselectivity. acs.org

Another powerful strategy utilizes biocatalysis. Multi-enzymatic and chemo-enzymatic methods have been developed for preparing piperidines with multiple stereocenters, starting from achiral precursors. researchgate.netresearchgate.net These cascades often employ a highly enantioselective transamination step to create optically pure enamine or imine intermediates. Subsequent diastereoselective reduction, which can be achieved through platinum(0)-catalyzed hydrogenation or by using an imine reductase (IRED) enzyme, yields the final polysubstituted piperidine. researchgate.net This dual enzymatic approach allows for precise control over multiple chiral centers in a single pot, offering a highly efficient route to complex piperidine structures. researchgate.netresearchgate.net

Phosphine-catalyzed [4+2] annulation reactions of imines with allenes also provide a pathway to asymmetrically substituted piperidine derivatives. The development of chiral phosphine (B1218219) catalysts has enabled highly enantioselective versions of these annulations, representing a significant advancement in the field. nih.gov

Below is a table summarizing various asymmetric catalytic approaches applicable to the synthesis of chiral piperidine cores.

Catalyst/Enzyme SystemSubstrate TypeReaction TypeKey FeatureEnantiomeric Excess (ee)Reference
Rhodium / Chiral LigandDihydropyridines, Arylboronic acidsAsymmetric Reductive HeckAccess to enantioenriched 3-arylpiperidinesHigh acs.orgsnnu.edu.cn
Transaminase (TA) & Imine Reductase (IRED)Diketoester precursorsBiocatalytic CascadeMulti-enzymatic, one-pot synthesis>99% researchgate.netresearchgate.net
Chiral PhosphinesImines, Allenes[4+2] AnnulationHighly enantioselective C-C bond formationNot Specified nih.gov

Diastereoselective Synthesis Techniques

Controlling the relative stereochemistry of substituents on the piperidine ring is critical for defining the pharmacological profile of a molecule like 4-methyl-3-phenylpiperidine. Diastereoselective synthesis techniques aim to produce a single diastereomer out of multiple possibilities.

A common and effective strategy begins with the hydrogenation of substituted pyridine precursors. For example, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines. rsc.orgnih.gov The relative stereochemistry of the resulting product can then be altered. Through a process of base-mediated epimerization, the initially formed cis-isomer can be converted into the more thermodynamically stable trans-diastereoisomer via enolate formation and re-protonation. rsc.orgnih.gov This sequential approach provides access to both cis and trans isomers from a common precursor.

Diastereoselective lithiation followed by trapping with an electrophile is another technique used to install substituents with high stereocontrol. rsc.org This method has been used to access specific trans-piperidine isomers that were not accessible through epimerization strategies, demonstrating its utility for synthesizing architecturally complex piperidines. rsc.org

Furthermore, multicomponent reactions offer an efficient way to construct polysubstituted piperidines with high diastereoselectivity. researchgate.net For instance, a four-component reaction involving Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to produce piperidin-2-ones with three or four stereocenters as a single diastereomer. researchgate.net Similarly, boronyl radical-catalyzed (4+2) cycloaddition reactions between 3-aroyl azetidines and various alkenes have been developed to deliver polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

The table below highlights several diastereoselective techniques used in the synthesis of substituted piperidines.

MethodStarting MaterialsKey TransformationDiastereomeric Ratio (dr)Reference
Catalytic Hydrogenation & EpimerizationDisubstituted PyridinesHydrogenation followed by base-mediated isomerizationHigh for both cis and trans products rsc.orgnih.gov
Diastereoselective Lithiation/TrappingN-Boc protected piperidinesα-lithiation and electrophilic trappingExcellent (single regio- and diastereoisomer reported) rsc.org
Four-Component Cascade ReactionMichael acceptors, ylides, aldehydes, ammonium acetateMichael-Mannich CascadeHighly stereoselective (single diastereomer formed) researchgate.net
Boronyl Radical-Catalyzed Cycloaddition3-Aroyl azetidines, AlkenesRadical (4+2) CycloadditionGenerally high nih.gov

Large-Scale Synthetic Approaches and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, scalability of reagents and reaction conditions, and the need for robust purification methods. For a pharmaceutical intermediate like this compound, developing a process that is both efficient and economically viable is crucial.

A primary goal in large-scale synthesis is to avoid hazardous reagents and operations that are difficult to manage in a manufacturing setting. For instance, the use of organolithium reagents, while effective in the lab, is often undesirable for industrial production. researchgate.net Similarly, purification by column chromatography is generally avoided in favor of crystallization or distillation. researchgate.net

Process optimization often focuses on improving reaction yields and purity to minimize waste and downstream purification efforts. An optimized Strecker-type condensation has been developed for related piperidone structures, achieving high yields (>90%) for the initial amino-nitrile product. researchgate.net Subsequent process steps, such as hydrolysis and N-debenzylation, were also optimized by carefully selecting reagents and reaction conditions to achieve near-quantitative yields. researchgate.net

For chiral compounds like (S)-3-phenylpiperidine, a close analogue of the target structure's core, synthetic routes have been specifically designed for large-scale production. One such method utilizes an N-protected 3-piperidone as a starting material, employing inexpensive reagents and mild reaction conditions to effectively control production costs. google.com The development of a practical crystallization-induced dynamic resolution step can be a key operation, allowing for the conversion of a mixture of diastereomers into the desired single isomer in high yield and purity, thus streamlining the synthesis. researchgate.net

The table below summarizes common challenges in scaling up piperidine synthesis and the corresponding optimization strategies.

ChallengeOptimization StrategyExample/BenefitReference
Use of Hazardous ReagentsReplace organolithiums with safer alternatives (e.g., Grignard reagents).Improved process safety and easier handling on a large scale. researchgate.netgoogle.com
PurificationAvoid column chromatography; develop robust crystallization or distillation procedures.Reduced solvent waste, lower cost, and improved process efficiency. researchgate.net
Low Yields/PurityOptimize reaction conditions (temperature, concentration, catalyst loading); redesign synthetic steps.Increased overall yield and product quality, simplifying purification. researchgate.net
Stereochemical ControlImplement crystallization-induced dynamic resolution or scalable catalytic asymmetric methods.Access to single, pure stereoisomers without chiral chromatography. researchgate.net
Cost of GoodsUtilize inexpensive starting materials and reagents; design convergent synthetic routes.Reduced overall production cost, making the process economically viable. google.com

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methyl 3 Phenylpiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Methyl-3-phenylpiperidine (B13255906) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons are diagnostic. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of δ 7.1-7.4 ppm. The protons on the piperidine (B6355638) ring resonate at higher fields, generally between δ 1.5 and δ 3.5 ppm. The methyl group protons would present as a doublet, likely in the δ 0.8-1.2 ppm range, with its coupling to the adjacent C4 proton providing key structural information. The proton attached to the nitrogen (N-H), particularly in the hydrochloride salt form, would appear as a broad signal at a lower field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific proton and carbon signals and confirming the connectivity between them. researchgate.netnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The phenyl group carbons would show signals in the aromatic region (δ 125-150 ppm). The carbons of the piperidine ring and the methyl group would appear in the aliphatic region (δ 15-60 ppm). The specific chemical shifts can help in distinguishing between cis and trans isomers. acs.org For instance, steric compression effects can cause upfield shifts for carbons in sterically hindered environments, which is often observed in the cis isomer compared to the trans isomer.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a 4-Methyl-3-phenylpiperidine Moiety (Note: Exact chemical shifts can vary based on solvent, concentration, and specific isomer.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl C-H7.1 - 7.4 (m)125 - 129
Phenyl C (quaternary)-~145
Piperidine C2-H2.8 - 3.2 (m)50 - 55
Piperidine C3-H2.5 - 2.9 (m)40 - 45
Piperidine C4-H1.8 - 2.2 (m)35 - 40
Piperidine C5-H1.6 - 2.0 (m)25 - 30
Piperidine C6-H2.8 - 3.2 (m)50 - 55
Methyl C-H₃0.8 - 1.2 (d)15 - 20

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of 4-Methyl-3-phenylpiperidine hydrochloride. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the molecule occurs at predictable locations, primarily on the bonds adjacent to the nitrogen atoms. nih.gov Common fragmentation pathways for phenylpiperidine derivatives include:

Loss of the methyl group: A neutral loss of 15 Da (CH₃).

Ring cleavage: Fragmentation of the piperidine ring can lead to several characteristic ions. A common fragmentation involves the cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.

Loss of the phenyl group: A neutral loss of 77 Da (C₆H₅).

Formation of a tropylium (B1234903) ion: The phenyl group can rearrange to form a stable tropylium ion at m/z 91.

Analysis of these fragment ions allows for the confirmation of the core structure and the positions of the substituents. wvu.educaymanchem.com

Table 2: Expected Key Ions in the Mass Spectrum of 4-Methyl-3-phenylpiperidine

m/z (mass-to-charge ratio) Proposed Fragment Description
176.27[M+H]⁺Protonated molecular ion
160[M-CH₃]⁺Loss of a methyl group
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Key characteristic absorption bands include:

N-H Stretching: In the hydrochloride salt, a broad and strong absorption band is expected in the range of 2400-3200 cm⁻¹, corresponding to the stretching of the N⁺-H bond.

C-H Stretching (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H Stretching (Aliphatic): Strong absorptions are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-N Stretching: This vibration typically appears in the fingerprint region, around 1000-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. sapub.org For this compound, Raman spectroscopy would be effective in identifying:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group gives a strong, sharp peak around 1000 cm⁻¹. Other C=C stretching modes in the ring are also readily observed.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are visible.

Skeletal Vibrations: Vibrations of the piperidine ring's carbon skeleton are also detectable.

The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. sapub.org

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can provide unequivocal information on:

Absolute Configuration: By using anomalous dispersion, the absolute stereochemistry at the C3 and C4 chiral centers can be determined, assigning the R/S configuration to each.

Relative Stereochemistry: The analysis confirms whether the methyl and phenyl groups are on the same side (cis) or opposite sides (trans) of the piperidine ring.

Conformation: It reveals the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation. The analysis will show whether the phenyl and methyl substituents occupy axial or equatorial positions. rsc.org

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, confirming the molecular geometry.

Intermolecular Interactions: The crystal packing arrangement reveals intermolecular forces such as hydrogen bonding (e.g., involving the N⁺-H group and the chloride ion) and van der Waals interactions.

While obtaining suitable single crystals can be a challenge, the data from X-ray crystallography is considered the "gold standard" for structural elucidation. acs.org

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Given the chiral nature of 4-Methyl-3-phenylpiperidine, it is crucial to separate and quantify the different stereoisomers. Chiral chromatography and polarimetry are the primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. nih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com By running a sample of this compound through a suitable chiral HPLC column, the different enantiomers can be separated and their relative proportions determined. mdpi.com This allows for the calculation of the enantiomeric excess (ee), a measure of the purity of a specific enantiomer.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter can be used to measure the specific rotation ([α]) of a purified enantiomer. researchgate.net This value is a physical constant for the compound under specific conditions (temperature, wavelength, solvent, and concentration). Polarimetry can also be used to determine the enantiomeric excess of a mixture if the specific rotation of the pure enantiomer is known. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Salt Form Analysis for Research Purity

Thermal analysis techniques like TGA and DSC are valuable for characterizing the salt form of this compound and assessing its purity and stability. americanpharmaceuticalreview.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrochloride salt, TGA can reveal:

Decomposition Temperature: The temperature at which the compound begins to degrade.

Loss of HCl: In some cases, a distinct mass loss step corresponding to the loss of hydrogen chloride may be observed before the complete decomposition of the organic moiety.

Presence of Solvents: TGA can detect and quantify the presence of residual solvents or water (hydrates).

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net For this compound, DSC is used to:

Determine Melting Point: DSC provides a precise melting point, which is a key physical property. The sharpness of the melting endotherm is a strong indicator of high purity; impurities typically cause a broadening of the peak and a depression of the melting point. netzsch.com

Measure Enthalpy of Fusion: The energy required to melt the sample can be quantified.

Detect Polymorphism: DSC can identify different crystalline forms (polymorphs) of the compound, as they will exhibit different melting points and thermal behaviors. nih.gov

Together, TGA and DSC provide a thermal fingerprint of the compound, which is essential for quality control and stability assessment. beilstein-journals.org

Structure Activity Relationship Sar Studies of 4 Methyl 3 Phenylpiperidine Hydrochloride Analogues

Positional Isomerism and Substituent Effects on Biological Activity of Piperidine (B6355638) Derivatives

The biological activity of piperidine derivatives is highly sensitive to the arrangement of substituents on both the piperidine and phenyl rings. Positional isomerism, the differential placement of functional groups, can lead to profound changes in receptor affinity and efficacy.

For 3-phenylpiperidine (B1330008) derivatives, the position of substituents on the phenyl ring plays a critical role in modulating activity. For instance, in the context of opioid receptor ligands, a hydroxyl group at the meta-position (3'-position) of the phenyl ring is often crucial for potent agonist activity, mimicking a key interaction of morphine with the receptor. Moving this substituent to the ortho- or para-position can drastically reduce or alter the pharmacological profile.

Similarly, the relative positions of the methyl and phenyl groups on the piperidine ring are defining factors for the compound's properties. In the case of 4-Methyl-3-phenylpiperidine (B13255906), the cis and trans diastereomers exhibit different biological activities due to their distinct three-dimensional shapes and how they orient the key pharmacophoric elements for receptor interaction. Furthermore, the position of the methyl group itself is significant. For example, studies on related 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the presence and relative stereochemistry of the 3-methyl group can confer opioid antagonist properties. nih.gov The introduction of a methyl group at the 3-position of the piperidine ring can influence the molecule's conformational preference, thereby affecting its binding mode at the receptor.

The nature and position of substituents on the piperidine nitrogen are also pivotal. The size and character of the N-substituent can modulate affinity and selectivity for different receptor subtypes. For instance, in many opioid active phenylpiperidines, a phenethyl group on the nitrogen is known to enhance potency.

To illustrate the impact of positional isomerism and substituent effects, consider the following hypothetical data for a series of 3-phenylpiperidine analogues targeting a specific receptor:

CompoundPhenyl SubstituentPiperidine N-SubstituentRelative Affinity
1 3'-OH-CH3100
2 4'-OH-CH320
3 2'-OH-CH35
4 3'-OH-CH2CH2Ph500
5 3'-OCH3-CH350

Stereochemical Influence on Ligand-Receptor Interactions for 4-Methyl-3-phenylpiperidine Hydrochloride

Chirality and stereochemistry are fundamental to the interaction between a ligand and its biological target. This compound possesses two chiral centers, at the C3 and C4 positions of the piperidine ring, giving rise to four possible stereoisomers (two pairs of enantiomers). The spatial arrangement of the methyl and phenyl groups in these isomers dictates their ability to fit into the binding pocket of a receptor.

The absolute configuration (R or S) at each chiral center is also critical. It is a well-established principle in pharmacology that receptors, being chiral entities themselves, can differentiate between enantiomers of a chiral drug. rsc.org This stereoselectivity can be dramatic, with one enantiomer being highly potent while the other is virtually inactive. For example, in a study of the stereoisomers of ohmefentanyl, a potent analgesic with a 3-methyl-4-piperidyl moiety, it was found that the (3R,4S) configuration was beneficial for analgesic potency and mu-opioid receptor affinity. nih.gov This highlights the stringent stereochemical requirements for optimal ligand-receptor interactions.

The following table illustrates the potential impact of stereochemistry on the receptor binding affinity of 4-Methyl-3-phenylpiperidine analogues:

IsomerRelative ConfigurationAbsolute ConfigurationReceptor Binding Affinity (Ki, nM)
(3R, 4S) cisR at C3, S at C410
(3S, 4R) cisS at C3, R at C41000
(3R, 4R) transR at C3, R at C450
(3S, 4S) transS at C3, S at C45000

Conformational Analysis and its Impact on SAR

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, it can also exist in other conformations, such as a boat or twist-boat form. The preferred conformation of this compound and its analogues, and the orientation of the substituents (axial or equatorial), are critical determinants of biological activity.

Conformational analysis of 4-phenylpiperidine (B165713) derivatives has shown that the phenyl group can exist in either an axial or equatorial position, and the energy difference between these two conformations can be small. nih.gov The orientation of the phenyl ring is crucial for proper interaction with the receptor. For many opioid agonists with a 4-phenylpiperidine scaffold, an axial orientation of the phenyl group is believed to be necessary for high potency. nih.gov

The introduction of a methyl group at the 3-position, as in 4-Methyl-3-phenylpiperidine, further influences the conformational equilibrium. The steric bulk of the methyl group can disfavor certain conformations and influence the axial/equatorial preference of the adjacent phenyl group. For instance, in 1,3,4-trimethyl-4-phenylpiperidines, a 3-methyl group in the beta configuration was found to destabilize the phenyl axial conformer due to steric crowding. nih.gov

The interplay between the conformations of the piperidine ring and the rotatable bonds of the substituents creates a complex conformational landscape. The biologically active conformation is the specific three-dimensional arrangement of the molecule that is recognized by the receptor. Understanding the factors that stabilize this active conformation is key to designing more potent and selective ligands.

Development of SAR Models from Experimental Pharmacological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on experimental data, QSAR can be used to predict the activity of novel compounds and guide the design of more potent analogues.

For this compound and its derivatives, a QSAR model could be developed using a dataset of compounds with known biological activities (e.g., receptor binding affinities, functional potencies). Various molecular descriptors, which quantify different aspects of the chemical structure such as steric, electronic, and hydrophobic properties, would be calculated for each compound.

A hypothetical dataset for a QSAR study on 4-Methyl-3-phenylpiperidine analogues is presented below:

CompoundR1 (N-substituent)R2 (Phenyl substituent)Log(1/IC50)
1 -CH3-H6.5
2 -CH2CH3-H6.8
3 -CH2CH2Ph-H7.9
4 -CH33'-Cl7.1
5 -CH34'-Cl6.7
6 -CH33'-CH36.9
7 -CH34'-CH36.6
8 -CH2CH2Ph3'-Cl8.2

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that relates the descriptors to the biological activity. nih.govscientific.net For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D model that shows regions where steric bulk or electrostatic charge are favorable or unfavorable for activity. Such models can provide valuable insights into the key structural features required for potent biological activity and can be used to prioritize the synthesis of new compounds.

Scaffold Hopping and Bioisosteric Replacement Strategies in Piperidine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel compounds with improved properties. researchgate.net Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a structurally different one while maintaining the same biological activity. This can lead to the discovery of new chemical series with improved patentability, pharmacokinetic profiles, or synthetic accessibility. For 3-phenylpiperidine derivatives, one might replace the piperidine ring with another cyclic amine or a non-cyclic scaffold that maintains the correct spatial orientation of the key pharmacophoric groups.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule that has a similar biological activity. prismbiolab.com This strategy is often used to fine-tune the properties of a lead compound. For example, the phenyl group in 4-Methyl-3-phenylpiperidine could be replaced by a bioisostere such as a thiophene, pyridine (B92270), or even a non-aromatic, rigid ring system like a bicyclo[1.1.1]pentane to modulate properties like metabolism, solubility, or receptor subtype selectivity. nih.govdundee.ac.uk Similarly, other functional groups within the molecule can be replaced with their bioisosteres.

The following table provides some examples of bioisosteric replacements that could be explored for the 3-phenylpiperidine scaffold:

Original GroupBioisosteric ReplacementPotential Advantage
PhenylThiopheneAltered metabolism, different hydrogen bonding capacity
PhenylPyridineImproved solubility, potential for new interactions
PhenylBicyclo[1.1.1]pentaneIncreased sp3 character, improved metabolic stability
-OH-NH2, -SHAltered hydrogen bonding properties
-CH3-Cl, -FAltered electronic properties and size

By employing these advanced design strategies, medicinal chemists can explore novel chemical space around the 4-Methyl-3-phenylpiperidine scaffold to develop new therapeutic agents with optimized properties.

Pharmacological Characterization of 4 Methyl 3 Phenylpiperidine Hydrochloride in Preclinical Research Models

Receptor Binding and Selectivity Profiling

No publicly accessible scientific literature was found that reported on the receptor binding and selectivity profile of 4-Methyl-3-phenylpiperidine (B13255906) hydrochloride. While the broader class of phenylpiperidines has been investigated for interactions with various central nervous system targets, data specific to the 4-methyl-3-phenyl substituted variant is absent. wikipedia.org

Opioid Receptor Subtype Affinity (μ, κ, δ)

There are no published studies detailing the binding affinity (typically measured as Kᵢ values) of 4-Methyl-3-phenylpiperidine hydrochloride for the mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes. Research on other N-substituted and methyl-substituted phenylpiperidine analogs has shown a range of affinities for opioid receptors, but this information cannot be directly extrapolated to the specific compound . nih.govresearchgate.netacs.orgnih.gov

Dopaminergic Receptor (D1, D2) and Other Neurotransmitter Receptor Interactions

The in vitro binding profile of this compound at dopaminergic D1 and D2 receptors has not been documented in the available literature. Studies on other 4-phenylpiperidine (B165713) derivatives have identified ligands with affinity for D2 receptors, but specific data for the 4-methyl-3-phenyl configuration is not available. nih.govresearchgate.net Similarly, its interaction with other key neurotransmitter receptors remains uncharacterized.

Serotonin (B10506) (5-HT) Receptor Modulation (e.g., 5-HT2C)

There is no available data describing the modulatory effects or binding affinity of this compound at any serotonin (5-HT) receptor subtypes, including the 5-HT2C receptor. While some 4-phenylpiperidine analogues have been explored as allosteric modulators of the 5-HT2C receptor, this specific compound has not been part of these reported studies. nih.gov

Off-Target Receptor Profiling in Preclinical Assays

A comprehensive off-target receptor screening panel for this compound, which would typically assess its binding affinity against a wide range of receptors, ion channels, and transporters to predict potential side effects, has not been published.

Functional Cellular Assays and Signal Transduction Studies

Information regarding the functional activity of this compound at G-protein coupled receptors (GPCRs) is not available.

G-Protein Coupled Receptor (GPCR) Activation (e.g., [³⁵S]GTPγS binding)

No functional data from cellular assays, such as [³⁵S]GTPγS binding assays, have been published for this compound. creative-bioarray.comnih.gov Such assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR and for quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ). Studies on related piperidine (B6355638) structures have utilized this technique to determine their functional effects at opioid and other receptors, but this compound itself has not been assessed. nih.govacs.org

Intracellular Calcium Mobilization Assays

Intracellular calcium (Ca2+) is a critical second messenger that regulates a multitude of cellular processes. nih.gov Assays measuring the mobilization of intracellular calcium are fundamental in pharmacological research to determine how a compound affects signaling pathways, such as those involving G-protein coupled receptors or ion channels. biophysics-reports.org These assays often utilize fluorescent calcium indicators like Fluo-4 or Fura-2, which exhibit a change in fluorescence intensity upon binding to Ca2+. biophysics-reports.org The process typically involves loading cultured cells with a calcium-sensitive dye and then measuring the fluorescent signal before and after the application of the test compound using an instrument like a FlexStation. biophysics-reports.org

An increase in fluorescence indicates a rise in intracellular calcium concentration, which can be triggered by release from intracellular stores like the endoplasmic reticulum or influx from the extracellular environment. nih.gov Dose-response curves can be generated from these assays to determine the potency of a compound, often expressed as an IC50 or EC50 value. researchgate.net While specific data on the effect of this compound on intracellular calcium mobilization is not detailed in the provided research, studies on other novel compounds have successfully used this method to evaluate activity in various cell lines, including Chinese Hamster Ovary (CHO) cells and human cell lines like IMR90. researchgate.net

Enzyme Inhibition and Activation Studies (e.g., MAO, Phospholipase D)

The interaction of phenylpiperidine derivatives with various enzymes is a key area of preclinical investigation. Monoamine oxidases (MAO-A and MAO-B) are significant targets in the development of treatments for neurodegenerative disorders. mdpi.comresearchgate.net

Monoamine Oxidase (MAO) Inhibition Studies on structurally related pyridazinobenzylpiperidine derivatives have shown significant inhibitory activity against MAO enzymes, with a general preference for MAO-B. mdpi.comresearchgate.net In one study, a series of 24 derivatives were evaluated, with most compounds demonstrating greater inhibition of MAO-B over MAO-A. mdpi.comresearchgate.net Compound S5, which features a 3-chloro substituent on the phenyl ring, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Kinetic studies revealed that the most potent compounds, S5 and S16, acted as competitive and reversible inhibitors of MAO-B. mdpi.comresearchgate.net The structure-activity relationship suggests that the position and nature of substituents on the phenyl ring are critical for potency and selectivity. mdpi.comresearchgate.net

Table 1: MAO-B Inhibitory Activity of Selected Pyridazinobenzylpiperidine Derivatives mdpi.comresearchgate.net
CompoundSubstituent on Phenyl RingMAO-B IC50 (μM)MAO-A IC50 (μM)Selectivity Index (SI) for MAO-B
S53-Cl0.2033.85719.04
S162-CN0.979>50>51.07
S113-OCH31.115>50>44.84
S73-F1.258>50>39.75
S152-OCH3>503.691N/A

Phospholipase D (PLD) Inhibition Phospholipase D (PLD) is an enzyme implicated in various signaling cascades related to cell growth and proliferation, making it a target in oncology and neurodegenerative disease research. nih.gov The enzyme hydrolyzes phosphatidylcholine to produce the signaling molecule phosphatidic acid. nih.gov While the development of PLD inhibitors is an active area of research, specific studies detailing the inhibitory activity of this compound against PLD are not prominently featured in the available literature. Research in this area tends to focus on other chemical scaffolds. nih.gov

In Vitro Pharmacological Activity in Cellular Systems

Modulation of Cellular Processes (e.g., anti-angiogenic activity, DNA cleavage, cytotoxicity mechanisms in cancer cell lines)

Anti-angiogenic Activity The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy. waocp.org A series of novel derivatives, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides, which contain the 4-methyl-phenylpiperidine moiety, have been investigated for their anti-angiogenic properties. nih.govresearchgate.netnih.gov Using the in vivo chick chorioallantoic membrane (CAM) model, these piperidine analogues were shown to efficiently block the formation of blood vessels. nih.govnih.gov Certain compounds within the series (10a, 10b, 10c, 12b, 14b, and 14c) demonstrated significant anti-angiogenic activity compared to controls. nih.govresearchgate.netnih.gov These findings suggest that the presence of specific electron-donating and withdrawing groups on the phenyl ring of the side chain may influence their anti-angiogenic potency. nih.govnih.gov

DNA Cleavage Small molecules that can bind to and cleave DNA have potential as anticancer agents because they can disrupt DNA replication and inhibit the growth of tumor cells. nih.gov The mechanism of DNA cleavage can be hydrolytic or oxidative. mdpi.comsciepub.com The same series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated for their ability to cleave calf thymus DNA using gel electrophoresis. nih.govresearchgate.net The studies showed that these novel piperidine analogues exhibited differential migration and band intensities, indicating DNA binding and cleavage activity. nih.govnih.gov Compounds 10a, 10b, 10c, 12b, 14b, and 14c, which showed significant anti-angiogenic effects, were also effective in cleaving DNA. nih.govresearchgate.netnih.gov This dual activity suggests a potential for these compounds to act as anticancer agents through both anti-angiogenic and direct cytotoxic mechanisms. nih.gov

Cytotoxicity Mechanisms in Cancer Cell Lines The cytotoxic potential of piperidine-containing compounds has been evaluated against a range of human cancer cell lines. In one study, isomeric platinum complexes containing 3-methylpiperidine (B147322) and 4-methylpiperidine, specifically trans-[PtCl2(NH3)(3-methylpiperidine)] and trans-[PtCl2(NH3)(4-methylpiperidine)], were tested against six ovarian cancer cell lines. researchgate.netnih.gov The results showed no significant differences in the cytotoxicities among the isomers, indicating that for these particular complexes, the position of the methyl group on the piperidine ring did not substantially alter their cytotoxic effect in these cell lines. researchgate.netnih.gov

Another study on a series of 3,5-bis(benzylidene)-4-piperidones demonstrated tumor-selective toxicity. mdpi.com These compounds were generally highly toxic to oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) and other malignant cells like Colo-205 (colon adenocarcinoma) but were less toxic towards non-malignant fibroblast cells. mdpi.com The mechanism of action for some of these compounds involved the inhibition of mitosis and an increase in the subG1 cell population, with slight activation of caspase-3. mdpi.com

Table 2: Cytotoxicity (IC50) of a Quinoline Derivative (BAPPN) in Various Cancer Cell Lines nih.gov
Cell LineCancer TypeIC50 (μg/mL)
HepG2Hepatocellular Carcinoma3.3
MCF-7Breast Carcinoma3.1
A549Lung Carcinoma9.96
HCT-116Colon Carcinoma23

Studies on other complex derivatives have shown that cytotoxicity is mediated through the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative proteins such as VEGF, PCNA, and Ki67. nih.gov

Neurobiological Activity in Primary Cell Cultures

The neurobiological activity of compounds related to 4-Methyl-3-phenylpiperidine is crucial for understanding their potential in treating central nervous system (CNS) disorders. Neuroinflammation, mediated by glial cells such as astrocytes and microglia, is a key process in many neurodegenerative diseases. mdpi.com Research on piperamide-derived compounds has explored their anti-neuroinflammatory properties in human glial cell cultures (astrocytes and microglia). mdpi.com These studies have shown that certain compounds can reduce the secretion of pro-inflammatory cytokines by up-regulating PPAR-γ expression and suppressing the NF-κB signaling pathway. mdpi.com

Furthermore, the neuroprotective effects of related chemical chaperones have been investigated in the context of neurotoxin-induced neuronal cell death. nih.gov For instance, 4-phenylbutyric acid (4-PBA) was shown to significantly reduce methylmercury-induced endoplasmic reticulum (ER) stress, neuronal apoptosis, and neurological symptoms in mouse models. nih.gov In cell-based assays, 4-PBA suppressed the activation of ER stress pathways (IRE1α-XBP1 and PERK) and inhibited the increase in TUNEL-positive cells, a marker for apoptosis. nih.gov These findings highlight that targeting ER stress is a viable neuroprotective strategy and demonstrates the utility of primary cell cultures and in vivo models in elucidating these mechanisms. nih.gov

Preclinical In Vivo Mechanistic Evaluation of this compound

Antinociceptive and Analgesic Mechanisms in Rodent Models

Phenylpiperidines are a well-established class of compounds with significant analgesic properties, primarily acting as agonists at the mu-opioid receptor to inhibit ascending pain pathways. nih.gov Preclinical rodent models are essential for characterizing the antinociceptive and analgesic mechanisms of new chemical entities. Common models include the formalin test, which assesses response to both neurogenic and inflammatory pain, and the von Frey test, which measures mechanical allodynia, a key feature of neuropathic pain. nih.govmdpi.com

Studies on various analgesic compounds in these models help elucidate their mechanisms of action. For example, in the formalin test, some pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects in both the initial neurogenic phase and the later inflammatory phase. nih.gov Another synthetic benzoxazole (B165842) derivative, MCBA, showed dose-dependent inhibition of nociception in models induced by formalin, glutamate, and capsaicin. europeanreview.orgnih.gov The antinociceptive effect of MCBA was counteracted by antagonists for adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as by an ATP-sensitive potassium channel inhibitor, indicating a complex mechanism of action that does not primarily involve the opioidergic system. europeanreview.orgnih.gov

The analgesic effects of acetaminophen's active metabolite, AM404, have been linked to the activation of TRPV1 channels and inhibition of Cav3.2 channels, demonstrating that non-opioid pathways can be effectively targeted for pain relief. mdpi.com These preclinical models are crucial for differentiating the mechanistic pathways of novel phenylpiperidine analogues and determining their potential for treating various pain states, including tonic and neuropathic pain. nih.gov

Table 3: Effects of a Benzoxazole Derivative (MCBA) in Rodent Nociception Models europeanreview.org
Nociception ModelInducing AgentMCBA EffectKey Finding
Formalin TestFormalinDose-dependent inhibitionEffective against neurogenic and inflammatory pain
Neurogenic PainGlutamateDose-dependent inhibitionInvolves glutamatergic pathway modulation
Neurogenic PainCapsaicinSignificant reduction in paw-lickingModulates TRPV1 receptor pathway
Inflammatory PainPMA (PKC activator)Significant inhibitionImpacts Protein Kinase C (PKC) signaling
Writhing TestAcetic AcidDose-dependent inhibitionEffect reversed by caffeine, yohimbine, atropine

Locomotor Activity Modulation and Behavioral Phenotyping in Preclinical Models

There is no available research data from preclinical studies investigating the impact of this compound on locomotor activity or its broader behavioral phenotype in animal models. Typically, such studies would involve administering the compound to rodents, such as mice or rats, and observing changes in their movement patterns and a range of behaviors.

Table 1: Hypothetical Data on Locomotor Activity

Treatment GroupTotal Distance Traveled (cm)Rearing FrequencyTime Spent in Center Zone (s)
Vehicle ControlData not availableData not availableData not available
This compound (low dose)Data not availableData not availableData not available
This compound (high dose)Data not availableData not availableData not available

This table is for illustrative purposes only, as no actual data has been published.

Neurotransmission Modulation in Animal Models

Information regarding the effects of this compound on neurotransmitter systems in animal models is also absent from the scientific literature. Research in this area would typically explore the compound's interaction with key neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine, which are crucial in regulating mood, behavior, and motor control. Techniques like in vivo microdialysis or ex vivo tissue analysis would be employed to measure neurotransmitter levels and their metabolites in different brain regions.

Table 2: Potential Neurotransmitter Interactions

Neurotransmitter SystemReceptor Binding Affinity (Ki)Effect on Neurotransmitter Release
DopaminergicData not availableData not available
SerotonergicData not availableData not available
NoradrenergicData not availableData not available

This table represents the type of data that would be generated from neurotransmission studies, but no such data is currently available for this compound.

Computational and Theoretical Studies on 4 Methyl 3 Phenylpiperidine Hydrochloride

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 4-Methyl-3-phenylpiperidine (B13255906) hydrochloride, might interact with the binding site of a target protein.

The process involves placing the three-dimensional structure of the ligand into the binding site of a protein receptor and evaluating the binding affinity using a scoring function. This allows researchers to visualize and analyze the key interactions that stabilize the ligand-protein complex. For derivatives of 4-phenylpiperidine (B165713), these interactions are crucial for their biological activity. nih.govnih.gov

Key types of interactions modeled for 4-Methyl-3-phenylpiperidine hydrochloride and related compounds would include:

Hydrogen Bonds: These are critical for the specificity of ligand binding. The protonated nitrogen atom in the piperidine (B6355638) ring is a potential hydrogen bond donor.

Hydrophobic Interactions: The phenyl and methyl groups of the molecule can form favorable hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Stacking and Cation-Pi Interactions: The aromatic phenyl ring can engage in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-pi interactions with positively charged residues. researchgate.net

These docking studies can help in understanding the structure-activity relationships (SAR) of this compound and guide the design of new analogs with improved binding affinity and selectivity. tandfonline.com The accuracy of these predictions is often further assessed and refined using more computationally intensive methods like molecular dynamics simulations. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound
Interaction TypeMolecular FeaturePotential Interacting Protein Residue Types
Hydrogen Bond (Donor)Piperidine N-H+Aspartate, Glutamate, Serine, Threonine
Hydrophobic (Alkyl)Methyl Group, Piperidine RingAlanine, Valine, Leucine, Isoleucine
Hydrophobic (Aromatic)Phenyl GroupPhenylalanine, Tyrosine, Tryptophan
Pi-StackingPhenyl GroupPhenylalanine, Tyrosine, Tryptophan
Cation-PiPiperidine N+ and Phenyl GroupPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

For a series of compounds like phenylpiperidine derivatives, a QSAR study would involve:

Data Collection: Gathering a dataset of molecules with known biological activities (e.g., binding affinities to a specific receptor). gu.se

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model building process.

A QSAR study on piperidine derivatives targeting a specific receptor, such as the CCR5 receptor, might use a variety of descriptors. tandfonline.com These can be broadly categorized as topological, physicochemical, and electronic descriptors. The goal is to identify which combination of these properties is most influential for the observed biological activity. tandfonline.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor CategoryExample DescriptorsProperty Represented
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular size, branching, and shape
PhysicochemicalLogP, Molar RefractivityLipophilicity and polarizability
ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution and reactivity
SpatialJurs Descriptors3D shape and electronic properties

Such models are valuable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamics of its interaction with a biological target. nih.gov

A key aspect of phenylpiperidine derivatives is their conformational behavior, particularly the orientation of the phenyl group relative to the piperidine ring (axial vs. equatorial). nih.gov Conformational studies have shown that for many 4-phenylpiperidine analgesics, the phenyl equatorial conformation is preferred. nih.gov However, the energy difference between conformations can be small, and phenyl axial conformers may be important for biological activity. nih.gov The presence of a 3-methyl group can significantly influence these conformational preferences due to steric interactions. nih.gov

MD simulations can be used to:

Explore Conformational Space: Sample the different shapes (conformations) the molecule can adopt in solution or when bound to a protein.

Analyze Binding Stability: Assess the stability of the ligand-protein complex predicted by molecular docking and identify key interactions that persist over time.

Elucidate Binding Pathways: In more advanced simulations, it is possible to model the entire process of a ligand binding to or unbinding from a receptor, providing a deeper understanding of the binding mechanism.

These simulations provide a dynamic picture that complements the static view from molecular docking, offering a more complete understanding of the molecular recognition process. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to calculate the electronic properties of molecules, which are fundamental to their reactivity and interactions. scispace.comnih.gov

For this compound, DFT calculations can be employed to determine a range of important electronic properties: researchgate.netmdpi.com

Molecular Geometry Optimization: To find the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, including its protein target.

Reaction Pathways: DFT can be used to model the energy changes that occur during a chemical reaction, helping to understand reaction mechanisms and predict the feasibility of different synthetic routes.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in biological systems.

In Silico ADME Prediction and Optimization Strategies for Research Compounds

In addition to having high affinity for its target, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Poor ADME properties are a major reason for the failure of compounds in later stages of drug development. cambridge.org In silico ADME prediction models are computational tools that estimate these properties based on the molecule's structure, allowing for early identification and optimization of potential liabilities. researchgate.netsrce.hr

For a research compound like this compound, in silico models can predict a wide range of ADME-related properties. nih.gov These predictions help guide medicinal chemists in modifying the structure to improve its "drug-like" characteristics. For example, if a compound is predicted to have poor oral absorption, modifications might be made to increase its solubility or permeability. If it is predicted to be rapidly metabolized, changes could be made to block the sites of metabolic attack.

Table 3: Common In Silico ADME Predictions
PropertyDescriptionImportance in Drug Design
Aqueous SolubilityThe maximum amount of a substance that can be dissolved in water.Crucial for absorption and formulation.
Caco-2 PermeabilityA measure of a compound's ability to cross the intestinal wall.Predicts oral absorption.
Blood-Brain Barrier (BBB) PenetrationThe ability of a compound to cross from the bloodstream into the brain.Essential for CNS-acting drugs; undesirable for others.
CYP450 Inhibition/MetabolismPredicts interaction with key drug-metabolizing enzymes.Important for avoiding drug-drug interactions and predicting metabolic stability.
Plasma Protein BindingThe extent to which a drug binds to proteins in the blood plasma.Affects the amount of free drug available to act on the target.

By integrating these computational predictions early in the research process, the development of compounds like this compound can be made more efficient, increasing the likelihood of identifying candidates with a balanced profile of potency and favorable pharmacokinetic properties.

Analytical Method Development and Validation for Research Applications of 4 Methyl 3 Phenylpiperidine Hydrochloride

Chromatographic Methodologies for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for assessing the purity and quantifying 4-Methyl-3-phenylpiperidine (B13255906) hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose due to their high resolution, sensitivity, and accuracy. conicet.gov.arrsc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most widely used method for the analysis of piperidine-based compounds. conicet.gov.ar The development of an HPLC method for 4-Methyl-3-phenylpiperidine hydrochloride would involve a systematic optimization of chromatographic variables to achieve adequate separation from any impurities or degradation products. conicet.gov.ar Key parameters to optimize include the column, mobile phase composition, pH, flow rate, and detector wavelength. For piperidine (B6355638) compounds that lack a strong UV chromophore, a charged aerosol detector (CAD) can be utilized in conjunction with an ion-pairing agent to improve retention on a reversed-phase column. researchgate.net

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.pllgcstandards.com The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of basic compounds like piperidines. UV detection is commonly used if the molecule has a suitable chromophore, such as the phenyl group in this compound. ptfarm.pl

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. rsc.orgnist.gov For compounds that are not sufficiently volatile, derivatization may be necessary to increase their volatility and improve chromatographic performance. nih.gov GC-MS provides high specificity and can be used for both qualitative identification and quantitative analysis. unodc.org The method would involve optimizing the GC column (e.g., a 5% phenyl/95% methyl silicone column), temperature program, and injector settings to achieve good separation of the analyte from any related substances. rsc.orgunodc.org

Table 1: Illustrative Chromatographic Conditions for Purity and Quantification
ParameterHPLC Method ExampleGC-MS Method Example
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ptfarm.plmedipol.edu.tr5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm, 0.25 µm) unodc.org
Mobile Phase/Carrier Gas Acetonitrile:Phosphate Buffer (pH adjusted) ptfarm.plHelium at a constant flow rate (e.g., 1 mL/min) rsc.org
Detection UV Spectrophotometry (e.g., 210-280 nm) lgcstandards.comunodc.org or Charged Aerosol Detection (CAD) researchgate.netMass Spectrometry (MS) with Electron Ionization (EI) unodc.org
Temperature Ambient or controlled (e.g., 40 °C) lgcstandards.comTemperature programmed oven (e.g., initial 100°C, ramp to 290°C) unodc.org
Internal Standard A structurally similar compound (e.g., phenacetin) ptfarm.plA stable isotopically labeled analog or a compound with similar properties (e.g., eicosane) rsc.org

Development of Chiral Separation Methods

This compound has two chiral centers, meaning it can exist as four possible stereoisomers. As different enantiomers and diastereomers can have distinct pharmacological properties, the development of chiral separation methods is crucial. rsc.org Chiral HPLC is the predominant technique for enantiomeric separation in the pharmaceutical industry. wvu.edusemanticscholar.org

The primary approach for chiral separation via HPLC involves the use of a chiral stationary phase (CSP). semanticscholar.orgnih.gov These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Cellulose- and amylose-based CSPs are widely used and have proven effective for resolving racemic piperidine derivatives. nih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which requires a minimum of three interaction points, with at least one being stereoselective. wvu.edu

Table 2: Example Parameters for Chiral HPLC Method Development
ParameterDescriptionExample
Technique High-Performance Liquid Chromatography (HPLC)Direct separation using a Chiral Stationary Phase (CSP) nih.gov
Chiral Stationary Phase (CSP) Immobilized or coated polysaccharide derivatives are common choices.Cellulose-based (e.g., Chiralcel OD) or Amylose-based (e.g., Chiralcel OJ) nih.gov
Mobile Phase Typically a non-polar organic solvent with a polar modifier.Hexane/Isopropanol or Hexane/Ethanol mixtures nih.gov
Detection UV detection is common, leveraging the phenyl chromophore.UV at 254 nm
Flow Rate Optimized for best resolution and analysis time.1.0 mL/min

Spectrophotometric Assay Development for High-Throughput Screening

For high-throughput screening (HTS) applications, where a large number of samples need to be analyzed quickly, a simple and rapid spectrophotometric assay can be highly valuable. UV-Vis spectrophotometry is based on the principle that a compound absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law). ptfarm.pl

The development of such an assay for this compound would begin with determining its absorption spectrum in a suitable solvent to identify the wavelength of maximum absorbance (λmax), which is dictated by the phenyl ring. A calibration curve would then be generated by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. researchgate.net The linearity, accuracy, and precision of the method would be validated according to standard guidelines. While less specific than chromatography, spectrophotometric assays are often sufficient for initial screening purposes where speed is prioritized over high resolution. ptfarm.pl

Table 3: Key Steps in Spectrophotometric Assay Development
StepObjectiveDetails
1. Wavelength Selection Determine the wavelength of maximum absorbance (λmax).Scan a solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the peak absorbance.
2. Solvent Selection Choose a solvent that dissolves the compound and is transparent at the λmax.Methanol, ethanol, or an appropriate buffer solution.
3. Calibration Curve Establish the relationship between absorbance and concentration.Prepare and measure the absorbance of at least five standard concentrations. Plot absorbance vs. concentration and determine linearity (R² value). researchgate.net
4. Method Validation Ensure the assay is accurate, precise, and reliable.Assess parameters like linearity, range, accuracy (recovery), and precision (repeatability and intermediate precision). researchgate.net

Stability-Indicating Methods for Research Sample Integrity

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active substance due to degradation. science.govwho.int The development of such a method, typically using HPLC, is crucial for determining the shelf-life of the compound and ensuring the integrity of samples used in research. conicet.gov.ar

The process involves subjecting the compound to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. who.intnih.gov These conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. science.govwho.int The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants. medipol.edu.tr The specificity of the method is confirmed by assessing peak purity using a photodiode array (PDA) detector. science.gov

Table 4: Forced Degradation Conditions for a Stability-Indicating Method
Stress ConditionTypical Reagents and ConditionsObjective
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 70°C) for a specified time. medipol.edu.trTo assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room or elevated temperature. nih.govTo assess degradation in an alkaline environment.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. nih.govTo evaluate susceptibility to oxidative stress.
Thermal Degradation Dry heat in an oven (e.g., 105°C) or moist heat. who.intTo determine stability under heat stress.
Photodegradation Exposure to UV and visible light in a photostability chamber. science.govTo assess light sensitivity.

Application in Preclinical Pharmacokinetic Research Sample Analysis

Validated analytical methods are essential for the quantitative determination of drug concentrations in biological samples (e.g., plasma, tissue) collected during preclinical pharmacokinetic (PK) studies. admescope.comnih.gov These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.com

For the analysis of this compound in biological matrices, a highly sensitive and selective method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically required. science.govnih.gov The method development process involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters. nih.gov

Once the method is validated for its performance in the biological matrix, it can be used to analyze samples from a PK study. In a typical study, the compound is administered to animals (e.g., rats or mice), and blood samples are collected at various time points. admescope.com The resulting concentration-time data are used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). admescope.comnih.gov This information is vital for understanding the compound's in vivo behavior and for designing further studies. catapult.org.uk

Table 5: Key Pharmacokinetic Parameters Determined from Sample Analysis
ParameterDescriptionImportance in Research
Cmax The maximum (or peak) serum concentration that a drug achieves. admescope.comRelates to the extent of absorption and potential for efficacy or toxicity.
Tmax The time at which the Cmax is observed. admescope.comIndicates the rate of drug absorption.
AUC (Area Under the Curve) The total drug exposure over time. admescope.comRepresents the overall bioavailability of the drug.
t½ (Half-life) The time required for the concentration of the drug to decrease by half. admescope.comDetermines the dosing interval and time to reach steady-state.
Clearance (CL) The volume of plasma cleared of the drug per unit time. admescope.comMeasures the efficiency of drug elimination from the body.

Derivatives, Prodrug Strategies, and Advanced Analog Design for the 4 Methyl 3 Phenylpiperidine Scaffold

Design and Synthesis of N-Substituted Analogues of 4-Methyl-3-phenylpiperidine (B13255906)

The nitrogen atom of the piperidine (B6355638) ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly influence the properties of the resulting analogues. The design and synthesis of N-substituted analogues of 4-methyl-3-phenylpiperidine are central to exploring structure-activity relationships (SAR).

Common synthetic strategies for N-substitution of the piperidine nucleus include N-alkylation and reductive amination. N-alkylation typically involves the reaction of the secondary amine of the piperidine with an appropriate alkyl halide, often in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov Reductive amination is another versatile method where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form the N-alkylated product. acs.org

N-Substituent General Synthetic Method Potential Impact on Properties
MethylReductive amination with formaldehyde (B43269) or reaction with methyl iodide.Can serve as a baseline for SAR studies.
PhenylpropylReductive amination with 3-phenylpropanal. acs.orgMay increase potency at certain receptors compared to smaller alkyl groups. acs.org
BenzylReductive amination with benzaldehyde.Can introduce aromatic interactions with biological targets.
Acyl groupsAcylation with acid chlorides or anhydrides.Can modulate basicity and membrane permeability.

This table provides examples of N-substituents and their potential influence on the properties of 4-methyl-3-phenylpiperidine analogues.

Functionalization of the Phenyl Ring and Piperidine Core

Beyond N-substitution, the functionalization of the phenyl ring and the piperidine core offers further opportunities to refine the properties of the 4-methyl-3-phenylpiperidine scaffold. Modifications to these parts of the molecule can influence receptor binding, selectivity, and metabolic stability.

Phenyl Ring Functionalization:

The phenyl ring can be substituted at the ortho, meta, or para positions with a variety of functional groups. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which may be crucial for interactions with biological targets. For example, hydroxylation of the phenyl ring is a common strategy in the design of opioid receptor ligands, as the phenolic hydroxyl group can act as a key hydrogen bond donor. acs.org The synthesis of such derivatives often involves starting with appropriately substituted phenyl precursors or through late-stage functionalization reactions. Structure-activity relationship studies on related 4-phenylpiperidine (B165713) derivatives have shown that the position and nature of the substituent on the phenyl ring are critical for activity. scispace.com

Piperidine Core Functionalization:

Modifications to the piperidine ring itself, other than at the nitrogen atom, can also be explored. This can include the introduction of additional substituents or the alteration of the ring conformation. For instance, the stereochemistry of the methyl group at the 4-position and the phenyl group at the 3-position is a critical determinant of biological activity. Advanced synthetic methods, such as catalytic C-H functionalization, can enable the direct introduction of functional groups at specific positions on the piperidine ring, offering a powerful tool for generating novel analogues. dntb.gov.ua

Modification Site Example Functionalization Potential Research Application
Phenyl Ring (para-position)Introduction of a hydroxyl or methoxy (B1213986) group.To investigate the role of hydrogen bonding in receptor interaction.
Phenyl Ring (meta-position)Addition of a fluorine or chlorine atom.To study the effect of electronic modifications on binding affinity.
Piperidine Core (C-2 or C-5)Introduction of a methyl or other small alkyl group.To explore the impact of conformational restriction on activity.

This table illustrates potential functionalization strategies for the phenyl ring and piperidine core of the 4-methyl-3-phenylpiperidine scaffold.

Prodrug Design for Enhanced Research Properties (e.g., solubility, permeability, targeted delivery)

Prodrug strategies are employed to transiently modify the physicochemical properties of a parent compound to improve its utility in research settings. For the 4-methyl-3-phenylpiperidine scaffold, prodrug design can focus on enhancing aqueous solubility, improving membrane permeability for in vitro and in vivo studies, and enabling targeted delivery to specific tissues or organs.

Poor aqueous solubility can be a significant hurdle in preclinical research, limiting the ability to prepare stock solutions and conduct certain biological assays. A common approach to increase solubility is to introduce a polar promoiety that can be cleaved in a physiological environment to release the active parent compound. For a molecule like 4-methyl-3-phenylpiperidine, which contains a secondary amine, this can be achieved by forming a salt with a pharmaceutically acceptable acid, such as hydrochloride. Further derivatization to include ionizable groups, such as phosphate (B84403) or amino acid esters, can also significantly enhance aqueous solubility.

Improving permeability across biological membranes, such as the blood-brain barrier (BBB), is another key objective of prodrug design, particularly for compounds intended for central nervous system (CNS) research. The lipophilicity of a compound is a major determinant of its ability to cross the BBB. Prodrug strategies to increase lipophilicity often involve masking polar functional groups with non-polar promoieties. For example, if a hydroxyl group were present on the phenyl ring, it could be esterified to increase lipid solubility. acs.org

Bioprecursor and Carrier-Linked Prodrug Approaches

Bioprecursor and carrier-linked prodrugs are more sophisticated designs that leverage specific biological processes for activation or transport. These approaches can offer greater control over the release of the parent compound and can be used for targeted delivery.

Bioprecursor Prodrugs:

A bioprecursor prodrug is a compound that is metabolized in vivo to the active drug. This approach can be used to overcome metabolic instability or to achieve targeted activation in specific tissues. For the 4-methyl-3-phenylpiperidine scaffold, a bioprecursor strategy could involve designing a derivative that is a substrate for a specific enzyme that is highly expressed in the target tissue. For example, a "lock-in" system based on the dihydropyridine (B1217469) - pyridinium (B92312) salt redox carrier system has been explored for CNS delivery. In this approach, a lipophilic dihydropyridine derivative of the drug crosses the BBB and is then oxidized in the brain to a polar pyridinium salt, which is "locked in" due to its charge and unable to readily diffuse back into the systemic circulation. Subsequent enzymatic cleavage would then release the active compound.

Carrier-Linked Prodrugs:

Carrier-linked prodrugs involve the covalent attachment of the parent drug to a carrier molecule that can facilitate its transport across biological membranes via specific transporter proteins. This is a particularly attractive strategy for enhancing CNS penetration by hijacking nutrient transporters that are highly expressed on the BBB. For instance, a 4-methyl-3-phenylpiperidine analogue could be linked to a glucose or amino acid moiety to facilitate its transport into the brain via glucose transporters (e.g., GLUT1) or large neutral amino acid transporters (e.g., LAT1). acs.org This approach has the potential to significantly increase the brain concentration of the research compound.

Prodrug Strategy Mechanism of Action Potential Application for 4-Methyl-3-phenylpiperidine
Bioprecursor ProdrugIn vivo metabolic activation to the parent compound.Designing an analogue that is a substrate for a CNS-specific enzyme.
Carrier-Linked ProdrugCovalent linkage to a carrier molecule for transporter-mediated uptake.Conjugation to a glucose or amino acid to utilize BBB transporters for CNS delivery.

This table summarizes bioprecursor and carrier-linked prodrug approaches and their potential application to the 4-methyl-3-phenylpiperidine scaffold.

Strategies for Modulating Metabolic Stability in Preclinical Studies

The metabolic stability of a research compound is a critical parameter that influences its duration of action and its suitability for in vivo studies. Compounds that are rapidly metabolized can have a short half-life, making it difficult to maintain effective concentrations at the target site. The 4-methyl-3-phenylpiperidine scaffold is susceptible to metabolism by various enzymes, primarily the cytochrome P450 (CYP) family.

Several strategies can be employed to modulate the metabolic stability of 4-methyl-3-phenylpiperidine derivatives:

Modification of the N-Substituent: The nature of the N-substituent can have a profound effect on the rate of N-dealkylation. Introducing steric hindrance near the nitrogen atom or replacing a metabolically labile group with a more stable one can slow down this metabolic pathway.

Blocking Metabolic Hotspots: Identifying the primary sites of metabolism ("metabolic hotspots") on the molecule allows for targeted modifications to block these positions. For example, if a specific position on the phenyl ring is found to be susceptible to hydroxylation, introducing a fluorine atom at that position can prevent this metabolic transformation.

Introduction of Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups on the phenyl ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYPs.

Bioisosteric Replacement: Replacing a metabolically labile moiety with a bioisostere that is more resistant to metabolism can also enhance stability. For example, replacing the phenyl ring with a pyridine (B92270) or other heterocyclic ring can alter the metabolic profile. thieme-connect.com

Enantiomeric Purity Considerations in Derivative Design

The 4-methyl-3-phenylpiperidine scaffold contains two stereocenters at the C-3 and C-4 positions of the piperidine ring. This means that the compound can exist as four possible stereoisomers (two pairs of enantiomers). It is well-established in pharmacology that different enantiomers of a chiral molecule can have significantly different biological activities, potencies, and metabolic profiles. nih.govscispace.com Therefore, considerations of enantiomeric purity are paramount in the design and synthesis of derivatives of the 4-methyl-3-phenylpiperidine scaffold for research purposes.

The synthesis of stereochemically pure derivatives is essential for unambiguously interpreting structure-activity relationships. The use of a racemic mixture can lead to misleading results, as the observed biological effect may be due to only one of the enantiomers, or the two enantiomers may have opposing effects.

Several strategies can be employed to obtain enantiomerically pure derivatives:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce the desired stereoisomer. nih.gov A number of asymmetric routes to substituted piperidines have been developed, which can be adapted for the synthesis of specific enantiomers of 4-methyl-3-phenylpiperidine derivatives. lookchem.com

Chiral Resolution: This involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including crystallization with a chiral resolving agent or chiral chromatography.

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials to synthesize the target compound.

The importance of stereochemistry is highlighted in studies of related 3-methyl-4-piperidyl derivatives, where the analgesic potency of the cis-(+)-enantiomer was found to be thousands of times greater than that of other stereoisomers. scispace.com This underscores the necessity of controlling and defining the stereochemistry of any new derivatives of the 4-methyl-3-phenylpiperidine scaffold to ensure the reliability and reproducibility of preclinical research findings.

Broader Academic Implications and Future Research Directions

Role of Piperidine (B6355638) Scaffolds in Neuropharmacology and Other Therapeutic Areas

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. encyclopedia.pubnih.gov This six-membered nitrogen-containing heterocycle is a prevalent feature in drugs targeting the central nervous system (CNS) and other therapeutic areas. encyclopedia.pubnih.gov Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubijnrd.org

In neuropharmacology, the piperidine scaffold is particularly prominent. For instance, many potent and selective ligands for various receptors, such as opioid and dopamine (B1211576) receptors, incorporate a 4-phenylpiperidine (B165713) core. nih.govnih.gov The specific substitution patterns on the piperidine ring and the phenyl group allow for the fine-tuning of pharmacological activity, leading to the development of agents with distinct therapeutic profiles. researchgate.netmdpi.com For example, modifications to this scaffold have led to the discovery of compounds that act as μ-opioid receptor agonists, which are crucial in pain management. nih.govresearchgate.net

Beyond neuropharmacology, piperidine derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. encyclopedia.pubijnrd.org This versatility underscores the importance of the piperidine scaffold as a "privileged structure" in drug discovery, capable of interacting with a diverse set of biological targets. mdpi.com The exploration of novel piperidine-containing compounds continues to be a fertile area of research for identifying new therapeutic agents for various diseases. researchgate.net

Table 1: Therapeutic Applications of Piperidine Scaffolds

Therapeutic AreaExamples of Targets/Mechanisms
Neuropharmacology Opioid Receptors, Dopamine Receptors, Acetylcholinesterase Inhibition
Oncology Anticancer Agents, Apoptosis Initiators
Infectious Diseases Antiviral, Antibacterial, Antiparasitic Agents
Inflammatory Diseases Anti-inflammatory Agents
Metabolic Disorders Antidiabetic Agents

Application of Advanced Research Technologies in Piperidine Chemistry

Recent advancements in research technologies have significantly accelerated the synthesis and study of piperidine derivatives. High-throughput screening (HTS) methods, for example, enable the rapid evaluation of large libraries of piperidine-containing compounds to identify promising drug candidates. researchgate.net

Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships (SAR) of these compounds. nih.gov These techniques allow researchers to predict how modifications to the 4-methyl-3-phenylpiperidine (B13255906) scaffold will affect its binding to specific biological targets, thereby guiding the design of more potent and selective molecules.

Furthermore, innovative synthetic methodologies are continuously being developed to facilitate the efficient and stereoselective synthesis of complex piperidine structures. news-medical.netmdpi.com For instance, novel catalytic systems and multicomponent reactions are streamlining the construction of these heterocyclic scaffolds, making a wider range of derivatives accessible for biological evaluation. news-medical.netresearchgate.net The combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling represents a recent breakthrough, simplifying the synthesis of complex piperidines and potentially accelerating drug discovery. news-medical.net

Development of Novel Research Tools and Probes Based on 4-Methyl-3-phenylpiperidine Hydrochloride

The 4-Methyl-3-phenylpiperidine scaffold can serve as a foundation for the development of sophisticated research tools and chemical probes. By incorporating reporter groups, such as fluorescent tags or radioactive isotopes, into the molecule, researchers can create probes to visualize and study the distribution and dynamics of its biological targets in living systems.

For example, radiolabeled versions of 4-Methyl-3-phenylpiperidine analogs could be used in positron emission tomography (PET) imaging to map the density and occupancy of specific receptors in the brain. This would provide invaluable information for understanding the neurobiology of various disorders and for the development of new CNS-active drugs.

Photoaffinity labels based on this scaffold could also be designed to irreversibly bind to their target proteins upon photoactivation. These tools are instrumental in target identification and validation, helping to elucidate the precise molecular mechanisms of action of these compounds.

Interdisciplinary Research Opportunities in Chemical Biology

The study of this compound and its derivatives offers numerous opportunities for interdisciplinary collaboration between chemists and biologists. Chemical biologists can utilize these compounds to probe complex biological processes, such as neuronal signaling and receptor trafficking.

By systematically modifying the structure of 4-Methyl-3-phenylpiperidine, researchers can create a library of compounds with varying potencies and selectivities. These libraries can then be used to dissect the pharmacological functions of different receptor subtypes and to explore the physiological consequences of their modulation. This approach can uncover new biological pathways and identify novel therapeutic targets.

Methodological Advancements in Drug Discovery Research Utilizing Similar Scaffolds

The research on this compound contributes to and benefits from broader methodological advancements in drug discovery. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different, but functionally equivalent, scaffold, is a powerful strategy for generating novel intellectual property and improving drug properties. niper.gov.in The 4-Methyl-3-phenylpiperidine framework can serve as a starting point for such explorations.

Fragment-based drug discovery (FBDD) is another approach where small molecular fragments that bind to a target are identified and then grown or combined to create a more potent lead compound. The piperidine ring itself is a common fragment in many successful drugs, and insights gained from studying 4-Methyl-3-phenylpiperidine can inform the design of fragment libraries. researchgate.net

Furthermore, the development of quantitative structure-activity relationship (QSAR) models for 4-phenylpiperidine derivatives can enhance the predictive power of computational tools in drug design, leading to more efficient lead optimization processes. nih.gov

Unexplored Research Avenues and Challenges for this compound Research

Despite the extensive research on phenylpiperidine derivatives, several unexplored avenues and challenges remain for this compound.

Unexplored Research Avenues:

Novel Biological Targets: While much of the research has focused on known CNS receptors, the full spectrum of biological targets for this compound class may not be fully elucidated. Screening against a broader range of receptors, enzymes, and ion channels could reveal unexpected therapeutic opportunities.

Allosteric Modulation: The potential for these compounds to act as allosteric modulators, which bind to a site on a receptor different from the primary binding site to modulate its activity, is an area ripe for investigation.

Systems Biology Approaches: Integrating data from studies of 4-Methyl-3-phenylpiperidine analogs with systems biology models could provide a more holistic understanding of their effects on complex biological networks.

Challenges:

Stereoselective Synthesis: The presence of multiple stereocenters in 4-Methyl-3-phenylpiperidine and its derivatives presents a significant synthetic challenge. The development of efficient and highly stereoselective synthetic routes is crucial for accessing pure enantiomers and diastereomers for biological evaluation.

Blood-Brain Barrier Permeability: For CNS-active drugs, achieving optimal penetration of the blood-brain barrier (BBB) while minimizing efflux is a persistent challenge. Fine-tuning the physicochemical properties of 4-Methyl-3-phenylpiperidine analogs to balance BBB permeability with target affinity is a key area for future research.

Off-Target Effects: As with any pharmacologically active compound, the potential for off-target effects needs to be carefully evaluated. A thorough understanding of the polypharmacology of these compounds is essential for predicting and mitigating potential side effects.

Q & A

Basic: What synthetic routes are recommended for 4-Methyl-3-phenylpiperidine hydrochloride, and what parameters critically influence yield?

The synthesis of this compound typically involves piperidine ring functionalization and subsequent salt formation. Key routes include:

  • Nucleophilic substitution : Reacting piperidine derivatives with halogenated aryl precursors under alkaline conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
  • Reductive amination : Introducing the methyl and phenyl groups via catalytic hydrogenation or borohydride reduction of intermediate Schiff bases .
    Critical parameters include reaction temperature (optimized between 50–80°C), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios of reagents to minimize side reactions .

Advanced: How can reaction conditions be optimized to reduce by-product formation during synthesis?

By-product formation often stems from incomplete ring closure or competing oxidation. Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity .
  • In situ monitoring : Techniques like TLC or HPLC-MS track intermediate stability and identify side products early .
  • Solvent optimization : Using ethers (THF) or nitriles (ACN) reduces unintended solvolysis . Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures further isolates the target compound .

Basic: Which analytical methods are effective for purity assessment, and how should they be validated?

  • HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 207 nm UV detection. Validate via linearity (R² ≥ 0.999), recovery (98–102%), and precision (RSD < 2%) .
  • NMR : ¹H/¹³C NMR confirms structural integrity, with deuterated DMSO or CDCl₃ as solvents. Integration ratios verify substituent positions .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments to rule out impurities .

Advanced: How can conflicting stability data in different solvent systems be resolved?

Discrepancies often arise from solvent polarity and hygroscopicity. Systematic approaches include:

  • Accelerated stability studies : Store samples in DMSO, water, and ethanol at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 7 days for 4 weeks .
  • Karl Fischer titration : Quantify water content in hygroscopic solvents to correlate with hydrolysis rates .
  • DFT calculations : Predict degradation pathways (e.g., hydrolysis at the piperidine N-methyl group) to guide solvent selection .

Advanced: What strategies elucidate the metabolic pathways of this compound in preclinical studies?

  • Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs and track metabolites in hepatocyte incubations using LC-MS/MS .
  • CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved via co-incubation with selective inhibitors (e.g., ketoconazole for CYP3A4) .
  • Bile cannulation studies : Collect bile from rodent models to detect phase II conjugates (glucuronides, sulfates) .

Basic: What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste, and decontaminate with ethanol/water .

Advanced: How do structural modifications at the piperidine ring affect pharmacological activity?

  • Methyl group position : 3-methyl substitution enhances lipophilicity and BBB penetration compared to 4-methyl .
  • Phenyl ring substituents : Electron-withdrawing groups (e.g., -NO₂) increase receptor binding affinity but may reduce metabolic stability .
  • Salt forms : Hydrochloride salts improve aqueous solubility for in vivo studies but may alter crystallization behavior .

Basic: What storage conditions preserve compound integrity?

  • Temperature : Store at -20°C in sealed, argon-purged vials to prevent oxidation .
  • Humidity control : Use desiccants (silica gel) in containers to limit hydrolysis .
  • Light sensitivity : Amber glassware protects against photodegradation .

Advanced: What challenges arise in crystallography studies of this compound, and how are they addressed?

  • Polymorphism : Screen crystallization solvents (e.g., methanol vs. ethyl acetate) to isolate stable polymorphs .
  • Weak diffraction : Heavy-atom derivatization (e.g., bromine substitution) enhances X-ray scattering .
  • Disorder in the piperidine ring : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

Advanced: How can discrepancies in reported biological activity data be reconciled?

  • Assay standardization : Use reference compounds (e.g., Meperidine HCl) to calibrate receptor-binding assays .
  • Cell line validation : Compare activity in HEK-293 vs. CHO cells to rule out expression-level artifacts .
  • Pharmacokinetic profiling : Measure plasma protein binding and clearance rates to contextualize in vitro findings .

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